REACTION_CXSMILES
|
[CH:1]([NH:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[O:17][CH3:18])([CH3:3])[CH3:2]>CO.[C].[Pd]>[CH:1]([NH:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[O:17][CH3:18])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
9.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to hydrogenation reaction at ambient pressure
|
Type
|
CUSTOM
|
Details
|
After completion of hydrogenation reaction, catalyst
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCOC1=C(C=C(N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |